3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl
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Overview
Description
3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a morpholine ring, a butynyl group, and an isoindole core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.
Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the butynyl chain is replaced by the morpholine moiety.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving morpholine-containing compounds.
Medicine: The compound could be explored for its potential pharmacological properties, such as its ability to interact with specific molecular targets.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets. The morpholine ring and butynyl group may play key roles in binding to these targets, while the isoindole core may contribute to the overall stability and reactivity of the compound. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3a,4,7,7a-Tetrahydro-2-(4-(4-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
3a,4,7,7a-Tetrahydro-2-(4-(4-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. The butynyl group also adds to its uniqueness by providing a site for further functionalization and modification.
Properties
CAS No. |
39488-12-5 |
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Molecular Formula |
C17H21ClN2O3 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylbut-2-ynyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C17H20N2O3.ClH/c20-16-14-12-3-4-13(11-12)15(14)17(21)19(16)6-2-1-5-18-7-9-22-10-8-18;/h3-4,12-15H,5-11H2;1H |
InChI Key |
PLXWGCXAVSGEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl |
Origin of Product |
United States |
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